Boc-his-nhnh2
Overview
Description
Boc-his-nhnh2, also known as Nα-tert-butoxycarbonyl-L-histidine hydrazide, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis and as a protecting group for the amino group in organic synthesis. This compound is characterized by its white powder appearance and is known for its stability under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-his-nhnh2 typically involves the protection of the amino group of histidine using tert-butoxycarbonyl (Boc) anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine. The resulting Boc-protected histidine is then reacted with hydrazine to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control .
Chemical Reactions Analysis
Types of Reactions: Boc-his-nhnh2 undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted under acidic conditions to yield the free amine.
Reduction Reactions: The hydrazide group can be reduced to form the corresponding amine.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products:
Free Amine: Obtained by deprotecting the Boc group.
Reduced Amine: Formed by reducing the hydrazide group.
Oxidized Derivatives: Various oxidized products depending on the oxidizing agent used.
Scientific Research Applications
Boc-his-nhnh2 has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for the amino group.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Boc-his-nhnh2 involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group is removed under acidic conditions to yield the free amine. The hydrazide group can also participate in various reactions, contributing to the versatility of the compound in synthetic applications .
Comparison with Similar Compounds
tert-Butyl carbazate: Another Boc-protected compound used in similar applications.
Nα-Boc-L-histidine: A Boc-protected histidine without the hydrazide group.
Boc-hydrazine: A simpler Boc-protected hydrazine compound
Uniqueness: Boc-his-nhnh2 is unique due to the presence of both the Boc-protected amino group and the hydrazide group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Its stability and versatility make it a valuable reagent in peptide synthesis and other synthetic applications .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O3/c1-11(2,3)19-10(18)15-8(9(17)16-12)4-7-5-13-6-14-7/h5-6,8H,4,12H2,1-3H3,(H,13,14)(H,15,18)(H,16,17)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAZPXGGUWPKRC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42002-05-1 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-histidine hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42002-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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